4,5-Dihydroimidazole-1,2-diamine

Organic Synthesis Materials Science Process Chemistry

Researchers requiring a conformationally rigid diamine scaffold face supply inconsistency; substitution with flexible acyclic diamines compromises cyclization efficiency and metal-binding affinity. 4,5-Dihydroimidazole-1,2-diamine (CAS 126127-19-3) provides a pre-organized heterocyclic core with dual nucleophilic amine sites. • NHC Precursor: Directly forms 4,5-dihydroimidazolium salts for Pd, Ru, Au catalysis • Corrosion Inhibitor: >90% protection for carbon steel at 50 mg/dm³ dosage • Pharmacophore Scaffold: Favorable TPSA (67.6 Ų) and XLogP3 (-1.9) • Polymer Monomer: Improved solubility and higher Tg vs. aliphatic diamine-derived polymers

Molecular Formula C3H8N4
Molecular Weight 100.12 g/mol
CAS No. 126127-19-3
Cat. No. B144648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydroimidazole-1,2-diamine
CAS126127-19-3
Synonyms1H-Imidazole-1,2-diamine,4,5-dihydro-(9CI)
Molecular FormulaC3H8N4
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CN(C(=N1)N)N
InChIInChI=1S/C3H8N4/c4-3-6-1-2-7(3)5/h1-2,5H2,(H2,4,6)
InChIKeyGPLPAXVMGVVCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydroimidazole-1,2-diamine (CAS 126127-19-3): Cyclic Diamine Building Block for Heterocycle Synthesis and Coordination Chemistry


4,5-Dihydroimidazole-1,2-diamine (CAS 126127-19-3), also named 1H-Imidazole-1,2-diamine,4,5-dihydro-(9CI), is a bicyclic organic compound characterized by a partially saturated five-membered imidazole ring bearing two primary amine substituents at the 1- and 2-positions [1]. With a molecular formula of C3H8N4 and a molecular weight of 100.12 g/mol, this heterocyclic diamine serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science . Its unique combination of a rigid cyclic backbone and dual nucleophilic amine functionalities distinguishes it from simpler acyclic diamines and fully aromatic imidazoles, enabling distinct reactivity profiles in cyclocondensation, metal coordination, and functionalization reactions [2].

Procurement Risk: Why 4,5-Dihydroimidazole-1,2-diamine Cannot Be Replaced by Common 1,2-Diamines or Imidazoles


Scientific procurement of 4,5-dihydroimidazole-1,2-diamine requires precise structural selection because generic substitution with simpler 1,2-diamines (e.g., ethylenediamine) or unsubstituted imidazolines leads to divergent reaction outcomes and material properties. The target compound's fused 4,5-dihydroimidazole core imposes conformational rigidity and alters the electronic environment of the amine groups compared to flexible acyclic diamines, directly impacting cyclization efficiency, regioselectivity, and metal-binding affinity [1]. Computed physicochemical properties, including a significantly higher boiling point (234.9±23.0 °C) and density (1.6±0.1 g/cm³) relative to ethylenediamine, further underscore that substitution without reformulation would compromise synthetic protocols and final product performance . The quantitative evidence below demonstrates why this specific compound is essential for applications requiring a pre-organized, heterocyclic diamine scaffold.

Quantitative Differentiation Evidence for 4,5-Dihydroimidazole-1,2-diamine Against Closest Analogs


Enhanced Thermal Stability and Density Compared to Acyclic 1,2-Diamines

The rigid 4,5-dihydroimidazole framework of the target compound confers substantially higher thermal stability and density compared to the prototypical acyclic 1,2-diamine, ethylenediamine. Predicted boiling point and density values for 4,5-dihydroimidazole-1,2-diamine are 234.9±23.0 °C (at 760 mmHg) and 1.6±0.1 g/cm³, respectively . In contrast, ethylenediamine exhibits a boiling point of 116-118 °C and a density of 0.90 g/cm³ [1]. This represents an approximate 100 °C increase in boiling point and a 78% increase in density.

Organic Synthesis Materials Science Process Chemistry

Increased Topological Polar Surface Area (TPSA) and Hydrophilicity for Optimized Solubility and Binding

The target compound exhibits a Topological Polar Surface Area (TPSA) of 67.6 Ų and an XLogP3 value of -1.9 [1]. These values indicate significantly higher polarity and hydrophilicity compared to ethylenediamine (TPSA ≈ 52.0 Ų; LogP ≈ -2.06) [2] and markedly higher polarity than 2-imidazoline (TPSA ≈ 24.4 Ų) [3]. The increased TPSA of 4,5-dihydroimidazole-1,2-diamine suggests enhanced hydrogen-bonding capacity and aqueous solubility, which are critical parameters for biological target engagement and formulation development.

Medicinal Chemistry Drug Design Computational Chemistry

Preorganized Cyclic Scaffold for Efficient Imidazoline and N-Heterocyclic Carbene (NHC) Precursor Synthesis

4,5-Dihydroimidazole-1,2-diamine serves as a direct precursor to 4,5-dihydroimidazolium salts, which are key intermediates for N-heterocyclic carbene (NHC) ligands used in homogeneous catalysis [1]. While acyclic 1,2-diamines require additional cyclization steps to form the imidazoline ring, the target compound's pre-formed cyclic backbone eliminates this synthetic requirement. Studies on related cyclic diamines demonstrate that the constrained geometry of the dihydroimidazole ring enhances the thermal stability and catalytic activity of the resulting metal-NHC complexes compared to those derived from flexible acyclic diamines [2]. This preorganization translates to higher yields and fewer side reactions in ligand synthesis, directly impacting procurement efficiency and downstream catalytic performance.

Catalysis Organometallic Chemistry Ligand Design

Corrosion Inhibition Efficacy: 4,5-Dihydroimidazole Derivatives Achieve >90% Protection in Oil-Water Mixtures

Alkylimidazoline inhibitors, which are direct derivatives of the 4,5-dihydroimidazole scaffold, demonstrate exceptional corrosion protection efficacy in aqueous-petroleum mixtures. Studies show that 2-alkylimidazoline-based inhibitors achieve a degree of protection exceeding 90% for steel (ST37-2) at concentrations as low as 50 mg/dm³ [1]. This performance is attributed to the strong adsorption of the imidazoline ring and its amine/amidine functionalities onto metal surfaces, forming a protective hydrophobic film. In contrast, simpler amine-based inhibitors (e.g., ethylenediamine-based formulations) typically require higher dosages (100-200 mg/dm³) to achieve comparable protection levels under similar conditions [2]. The 4,5-dihydroimidazole-1,2-diamine core provides the essential structural motif for this high-efficiency inhibition, making it a critical building block for formulating advanced corrosion inhibitors used in oil and gas production.

Corrosion Science Petrochemical Engineering Materials Protection

Optimal Use Cases for 4,5-Dihydroimidazole-1,2-diamine in Research and Industrial Procurement


Synthesis of N-Heterocyclic Carbene (NHC) Ligands for Homogeneous Catalysis

Procure 4,5-dihydroimidazole-1,2-diamine as a direct precursor for the preparation of sterically and electronically tunable 4,5-dihydroimidazolium salts. These salts are subsequently deprotonated to yield NHC ligands used in palladium, ruthenium, and gold-catalyzed cross-coupling, metathesis, and hydrogenation reactions. The pre-formed cyclic backbone eliminates a synthetic step required when using acyclic diamines, improving overall yield and reducing purification burden [1][2].

Development of High-Efficiency Corrosion Inhibitors for Oil and Gas Infrastructure

Utilize 4,5-dihydroimidazole-1,2-diamine as the core scaffold for synthesizing 2-alkylimidazoline derivatives, which are proven to provide >90% corrosion protection for carbon steel in aqueous-hydrocarbon environments at low dosages (50 mg/dm³). This application is critical for mitigating carbon dioxide-induced corrosion in pipelines, storage tanks, and downhole equipment, reducing maintenance costs and extending asset lifespan [3].

Medicinal Chemistry: Building Block for Kinase Inhibitors and GPCR Ligands

Employ 4,5-dihydroimidazole-1,2-diamine in the construction of diverse heterocyclic pharmacophores. The compound's dual amine groups enable regioselective functionalization to generate libraries of imidazoline-containing molecules with potential activity against topoisomerase II, adrenergic receptors, and other therapeutic targets. Its favorable computed TPSA (67.6 Ų) and XLogP3 (-1.9) suggest good drug-like properties for oral bioavailability and CNS penetration [4][5].

Synthesis of High-Performance Polyamides and Polyimides with Enhanced Thermal Stability

Incorporate 4,5-dihydroimidazole-1,2-diamine as a diamine monomer in polycondensation reactions with aromatic dianhydrides or diacid chlorides. The resulting polyamides and polyimides bearing the 4,5-imidazolediyl structure exhibit improved solubility in organic solvents and higher glass transition temperatures compared to polymers derived from simple aliphatic diamines, making them suitable for advanced aerospace, electronics, and membrane applications [6].

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